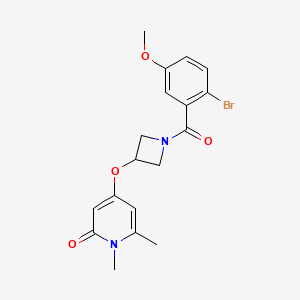

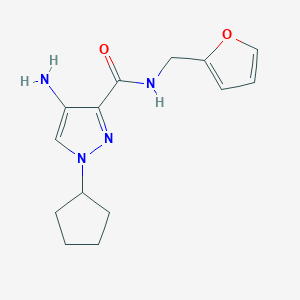

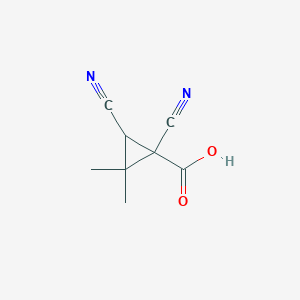

![molecular formula C16H16FN3O2S B2693332 (5R,8S)-10-((2-fluorobenzyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine CAS No. 2201581-29-3](/img/structure/B2693332.png)

(5R,8S)-10-((2-fluorobenzyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a pyrimidine derivative, which is a class of compounds that play a crucial role in the biological system as they are part of the structure of nucleotides in DNA and RNA. The presence of the fluorobenzyl sulfonyl group suggests that it might have unique reactivity or biological activity, but without specific studies or data on this compound, it’s hard to say for sure .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a pyrimidine ring and a fluorobenzyl sulfonyl group. The stereochemistry is indicated by the (5R,8S) notation, but without a specific structural diagram or further information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially participate in a variety of chemical reactions. The reactivity of the fluorobenzyl sulfonyl group could also play a significant role in its chemical behavior .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the presence and position of the fluorobenzyl sulfonyl group .Aplicaciones Científicas De Investigación

Antitumor Activities of Pyrimidine Derivatives

Synthesis and Antitumor Activities of Novel Pyrimidine Derivatives

Novel pyrimidine derivatives of 2,3-O,O-dibenzyl-6-deoxy-L-ascorbic acid and 4,5-didehydro-5,6-dideoxy-L-ascorbic acid showed significant antitumor activities against various cancer cell lines. The presence of a 5-fluoro-substituted uracil ring in these compounds was associated with the most pronounced antitumor effects, highlighting the potential utility of fluorinated pyrimidine derivatives in cancer therapy (Raić-Malić et al., 2000).

Mechanistic Insights into Fluoropyrimidine Efficacy

DNA Mismatch Repair (MMR)‐Dependent 5‐Fluorouracil Cytotoxicity

The metabolism and efficacy of 5‐fluorouracil (FUra) and other fluorinated pyrimidine derivatives in cancer therapy have been explored. This research emphasizes the role of DNA mismatch repair (MMR) machinery in the cytotoxic response to FUra, suggesting avenues for targeting tumor cells with MMR deficiencies (Li et al., 2009).

Novel Antiviral and Antitumor Pyrimidine Analogues

Dihydro(alkylthio)(naphthylmethyl)oxopyrimidines as Non-nucleoside Reverse Transcriptase Inhibitors

This study introduced novel pyrimidine derivatives that inhibit HIV-1, demonstrating the versatility of pyrimidine frameworks in developing antiviral agents. The modifications at different positions of the pyrimidine ring significantly affected the compounds' antiretroviral activities, showcasing the potential for designing targeted therapies against HIV (Mai et al., 1997).

Mecanismo De Acción

Propiedades

IUPAC Name |

12-[(2-fluorophenyl)methylsulfonyl]-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O2S/c17-14-4-2-1-3-11(14)9-23(21,22)20-12-5-6-16(20)13-8-18-10-19-15(13)7-12/h1-4,8,10,12,16H,5-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOMCFURWIRADAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3=CN=CN=C3CC1N2S(=O)(=O)CC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5R,8S)-10-((2-fluorobenzyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

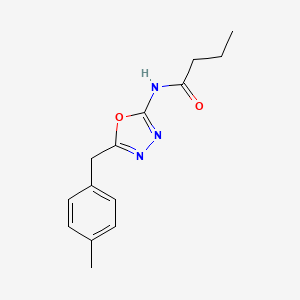

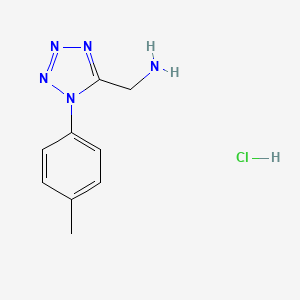

![4-Methyl-3-[(3R,5R)-5-methyl-1-prop-2-enoylpiperidin-3-yl]-1H-1,2,4-triazol-5-one](/img/structure/B2693250.png)

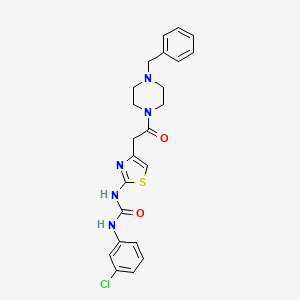

![2-[5-(4-Phenylmethoxyphenyl)tetrazol-2-yl]acetic acid](/img/structure/B2693253.png)

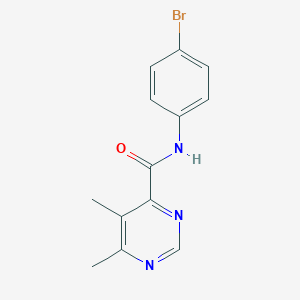

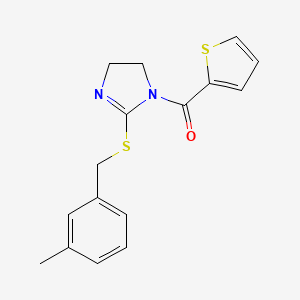

![N-[2-Hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B2693256.png)

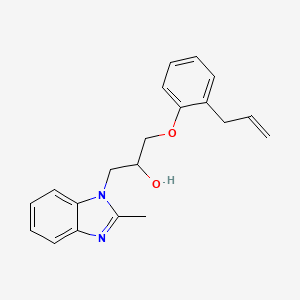

![5-Amino-3-(pyrrolo[2,3-c]pyridin-1-yl)isoquinoline](/img/structure/B2693261.png)

![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/no-structure.png)